4-Oxo-4-sulfanylbut-2-enoic acid
Description
4-Oxo-4-sulfanylbut-2-enoic acid is a β,γ-unsaturated ketone-carboxylic acid derivative characterized by a conjugated enone system and a sulfanyl (-SH) substituent at the 4-position. Its structure combines a reactive α,β-unsaturated carbonyl moiety with a thiol group, enabling diverse reactivity in nucleophilic additions, cyclizations, and redox reactions.
Properties
CAS No. |
34039-24-2 |
|---|---|
Molecular Formula |
C4H4O3S |
Molecular Weight |
132.14 g/mol |
IUPAC Name |
4-oxo-4-sulfanylbut-2-enoic acid |
InChI |
InChI=1S/C4H4O3S/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8) |
InChI Key |
AOVANCZEIHNIHL-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)S)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4-sulfanylbut-2-enoic acid can be achieved through several methods. One notable method involves the microwave-assisted aldol-condensation of glyoxylic acid with methyl ketone derivatives. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . For aryl derivatives, tosic acid is used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4-sulfanylbut-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of both the ketone and thiol groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like sodium borohydride can reduce the ketone group to an alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group yields sulfonic acids, while reduction of the ketone group results in alcohols.
Scientific Research Applications
4-Oxo-4-sulfanylbut-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-oxo-4-sulfanylbut-2-enoic acid exerts its effects involves its high reactivity, particularly the thiol and ketone groups. These functional groups can interact with various molecular targets and pathways, leading to diverse biological activities. For instance, the thiol group can form disulfide bonds with proteins, affecting their function and activity.
Comparison with Similar Compounds
Analytical Methods :
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